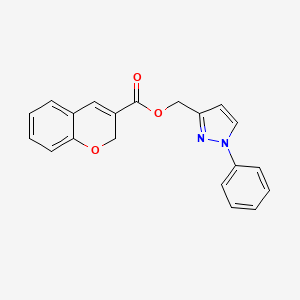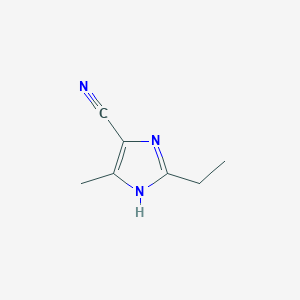
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester is a complex organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a carboxylic acid group, a diethoxyethyl group, and a methyl group attached to the pyrimidine ring. The ethyl ester functionality adds to its chemical versatility, making it a valuable compound in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the alkylation of 5-pyrimidinecarboxylic acid with 1,1-diethoxyethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxyethyl group. The resulting intermediate is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrimidine derivatives.
科学的研究の応用
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of functional materials.
作用機序
The mechanism of action of 5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may bind to active sites of enzymes, altering their catalytic activity and affecting metabolic pathways. Additionally, its ester functionality allows it to participate in esterification and transesterification reactions, influencing various biochemical processes.
類似化合物との比較
Similar Compounds
5-Pyrimidinecarboxylic acid, 2-methyl-, ethyl ester: Lacks the diethoxyethyl group, resulting in different chemical properties and reactivity.
4-(1,1-Diethoxyethyl)-2-methylpyrimidine: Does not contain the carboxylic acid or ester functionality, limiting its applications in esterification reactions.
2-Methyl-5-pyrimidinecarboxylic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the diethoxyethyl and ethyl ester groups enhances its versatility in synthetic and industrial applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
62328-01-2 |
|---|---|
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC名 |
ethyl 4-(1,1-diethoxyethyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-6-18-13(17)11-9-15-10(4)16-12(11)14(5,19-7-2)20-8-3/h9H,6-8H2,1-5H3 |
InChIキー |
NYNRCANFKMVHKG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1C(C)(OCC)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)




![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)
